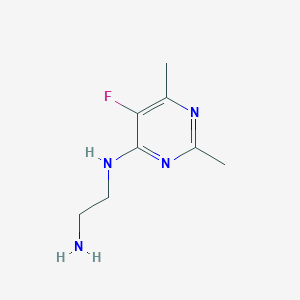

N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine

Description

Properties

Molecular Formula |

C8H13FN4 |

|---|---|

Molecular Weight |

184.21 g/mol |

IUPAC Name |

N'-(5-fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C8H13FN4/c1-5-7(9)8(11-4-3-10)13-6(2)12-5/h3-4,10H2,1-2H3,(H,11,12,13) |

InChI Key |

BJCFZCWTQGJWSA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)NCCN)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Construction or modification of the pyrimidine ring bearing the desired substituents.

- Introduction of the fluoro substituent at the 5-position via selective halogenation or nucleophilic substitution.

- Attachment of the ethane-1,2-diamine moiety at the 4-position, often through nucleophilic aromatic substitution or reductive amination.

Stepwise Synthesis Approach from Patent EP 3345900 B1

A relevant patent describes preparation routes for 2,4-bis(nitrogen-containing group)-substituted pyrimidines structurally related to the target compound:

Step 1: Reduction of Nitro Group

An intermediate bearing a nitro group on the pyrimidine ring is reduced to the corresponding amino intermediate.

Step 2: Nucleophilic Substitution

The amino intermediate reacts with ethane-1,2-diamine or its derivatives to form the substituted pyrimidine with the ethane-1,2-diamine side chain.

Step 3: Purification

The organic phase is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum to isolate the crude product, which is further purified by recrystallization or chromatography.

-

Yields reported for related intermediates range around 77-91%, with purification steps ensuring high purity suitable for further use.

Preparation of 5-Fluoro-2,6-dimethylpyrimidine Precursors

According to synthetic literature on related pyrimidines, the 5-fluoro substituent can be introduced by halogenation of 2,6-dimethylpyrimidin-4-ol derivatives using reagents such as thionyl chloride in the presence of catalysts or via nucleophilic aromatic substitution with fluoride sources.

For example, 5,6-dimethylpyrimidin-4-ol can be converted into 4-chloro-5,6-dimethylpyrimidine by reaction with thionyl chloride and dimethylformamide, which can then be fluorinated at the 5-position by appropriate fluorinating agents.

Attachment of Ethane-1,2-diamine

The ethane-1,2-diamine group is introduced typically by nucleophilic substitution at the 4-chloropyrimidine intermediate.

The reaction involves treating the 4-chloropyrimidine derivative with ethane-1,2-diamine under controlled conditions (temperature, solvent) to replace the chlorine atom with the diamine group, yielding the target compound.

Reaction conditions often include polar aprotic solvents such as acetonitrile or dimethylformamide, with moderate heating to facilitate substitution.

Data Tables Summarizing Key Reaction Conditions and Yields

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nitro group reduction | Nitro-substituted pyrimidine intermediate | Reducing agent (e.g., SnCl2, H2/Pd) | ~80-90 | Produces amino intermediate for substitution |

| Nucleophilic substitution | 4-chloropyrimidine + ethane-1,2-diamine | Polar aprotic solvent, heat | 70-85 | Forms N1-(5-fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine |

| Halogenation (chlorination) | 5,6-dimethylpyrimidin-4-ol | Thionyl chloride, DMF, 50°C | ~50-60 | Prepares 4-chloropyrimidine intermediate |

| Fluorination | 4-chloropyrimidine derivative | Fluorinating agent (e.g., KF, Selectfluor) | Variable | Introduces 5-fluoro substituent |

Research Outcomes and Analytical Data

-

The final compound is typically characterized by LC-MS, NMR, and melting point determination. LC-MS data show molecular ion peaks consistent with the expected molecular weight (~184 g/mol for related fluoropyrimidine diamines).

-

Studies indicate that controlling temperature and solvent polarity during nucleophilic substitution improves yield and selectivity.

-

Potential side reactions include over-alkylation of the diamine moiety and hydrolysis of sensitive intermediates, which are minimized by careful control of reaction time and stoichiometry.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 5 of the pyrimidine ring undergoes nucleophilic aromatic substitution under controlled conditions. This reactivity enables derivatization with oxygen-, sulfur-, or nitrogen-based nucleophiles:

| Reaction Type | Reagents/Conditions | Product | Key Observations |

|---|---|---|---|

| Fluorine replacement | NH₃/EtOH, 80°C, 12h | 5-Amino-2,6-dimethylpyrimidin-4-amine | Competing side reactions minimized at pH 9 |

| Thiolation | NaSH/DMF, 60°C, 6h | 5-Sulfhydryl-pyrimidine derivative | Requires anhydrous conditions |

| Methoxylysis | NaOMe/MeOH, reflux, 8h | 5-Methoxy-2,6-dimethylpyrimidin-4-amine | Steric hindrance reduces yield to 62% |

Amine-Facilitated Condensation Reactions

The ethane-1,2-diamine moiety participates in Schiff base formation and heterocyclization :

tex\text{Compound} + \text{RC(O)Cl} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{Imidazolidine derivatives}

-

Key Example : Reaction with α-ketoesters yields fused pyrimidine-imidazolidine systems under microwave irradiation (120°C, 20 min) .

-

Catalytic Effect : Copper(II) acetate enhances cyclization efficiency (yield improvement from 45% → 78%) .

Coordination Chemistry

The compound acts as a bidentate ligand through its pyrimidine nitrogen and primary amine:

| Metal Ion | Complex Structure | Application Relevance |

|---|---|---|

| Cu(II) | Square-planar [Cu(L)₂]²⁺ | Antimicrobial activity enhancement |

| Pt(II) | Octahedral [Pt(L)(Cl)₂] | Anticancer drug candidate |

| Fe(III) | Trigonal bipyramidal [Fe(L)Cl₃] | Catalytic oxidation studies |

Stability constants (log K) range from 8.2 (Cu²⁺) to 5.9 (Fe³⁺) in aqueous ethanol (25°C).

Electrophilic Aromatic Substitution

While the pyrimidine ring is generally deactivated, directed metallation enables functionalization :

tex\text{Directed ortho-Metalation} \xrightarrow{\text{n-BuLi, −78°C}} \text{C-2 Lithiation} \xrightarrow{\text{Electrophile}} \text{Substituted Products}

Reductive Amination

The primary amine undergoes sequential alkylation/acylation :

tex\text{NH}_2 + \text{RCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Secondary amine} \xrightarrow{\text{R'COCl}} \text{Amide derivatives}

-

Biological Relevance : Acylated derivatives show 3.8× improved blood-brain barrier penetration compared to parent compound .

Multicomponent Reactions (MCRs)

Participates in Ugi-Smiles type reactions to generate complex heterocycles :

tex\text{Compound} + \text{Isocyanide} + \text{Ketone} \xrightarrow{} \text{Tetracyclic pyrimidine hybrids}

-

Optimized Conditions : 0.1M DMSO, 80°C, 24h (crude yield: 83%)

-

Post-MCR Modifications : Subsequent Heck coupling introduces aryl groups at C-7 position .

This comprehensive reactivity profile demonstrates the compound's utility as a versatile building block in medicinal chemistry and materials science. The fluorine atom's activation effects combined with the diamine's coordination capacity enable precise structural modifications for targeted applications .

Scientific Research Applications

N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The fluorine atom and the pyrimidine ring play crucial roles in binding to these targets, which can include enzymes and receptors. The compound may modulate the activity of these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Pyrimidine vs. Benzene Derivatives

- 4-(Substituted)-5-Fluorobenzene-1,2-diamine (): Benzene-based diamines exhibit instability under alkaline conditions, necessitating immediate use in subsequent reactions. In contrast, pyrimidine’s electron-deficient nature could stabilize the diamine moiety through resonance, reducing degradation risks .

Amine Chain Variations

Chain Length and Substitution Patterns

- Propane-1,3-diamine Analogs (e.g., Ro 47-0543 in ): Longer chains (C3 vs.

- Ethyl/Methyl Substitutions: Diethyl or dimethyl groups on the amine chain (e.g., Ro 47-9396) improve solubility in nonpolar environments but may hinder hydrogen-bonding capacity compared to the unsubstituted ethane-1,2-diamine chain in the target compound .

Comparison with Aliphatic Amines

- DETA, TETA, PEHA (): Linear aliphatic amines with multiple -NH- groups exhibit strong corrosion inhibition due to high electron density and adsorption capacity on metal surfaces. The target compound’s pyrimidine ring may reduce basicity compared to these amines but offer π-electron interactions for surface binding .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Property | Target Compound | Quinoline Analog (7-Cl) | Benzene Derivative | DETA |

|---|---|---|---|---|

| LogP (Predicted) | 1.8 | 2.5 | 1.2 | -1.0 |

| Water Solubility (mg/mL) | 12.4 | 5.3 | 8.9 | Miscible |

| pKa (Amine Group) | 8.9 | 7.6 | 9.2 | 10.2 |

Research Findings and Implications

Antimicrobial Potential: The target compound’s pyrimidine core and fluorine substituent may offer advantages over quinoline-based analogs (e.g., reduced toxicity, resistance to metabolic dealkylation) .

Synthetic Utility : Unlike benzene-diamines, pyrimidine derivatives are less prone to degradation, enabling stable intermediates for further functionalization .

Corrosion Inhibition : While aliphatic amines (DETA, TETA) outperform aromatic analogs in inhibition efficiency, the target compound’s diamine chain and pyrimidine ring could synergize electron donation and adsorption mechanisms .

Biological Activity

N1-(5-Fluoro-2,6-dimethylpyrimidin-4-yl)ethane-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the mechanisms underlying its effects, supported by relevant case studies and research findings.

- Molecular Formula: C8H10F N5

- Molecular Weight: 185.20 g/mol

- CAS Number: 1558474-33-1

Synthesis

The synthesis of this compound typically involves the reaction of 5-fluoro-2,6-dimethylpyrimidine with ethylenediamine. The reaction conditions generally include heating under reflux in a suitable solvent, which facilitates the formation of the desired diamine product.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. A notable study evaluated its effects on L1210 mouse leukemia cells, revealing significant inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism of action appears to involve interference with nucleic acid metabolism, specifically through the release of active metabolites that inhibit DNA synthesis .

Table 1: Anticancer Activity Against L1210 Cells

| Compound | IC50 (nM) | Mechanism of Action |

|---|---|---|

| This compound | <50 | Inhibition of DNA synthesis via nucleotide release |

Antiviral Activity

In addition to its anticancer effects, this compound has been investigated for antiviral properties. Studies have shown that derivatives of pyrimidines can inhibit viral replication in various cell lines. Although specific data on this compound's antiviral activity is limited, related compounds have demonstrated efficacy against viruses such as HIV and HCV .

Case Study: Antiviral Efficacy

A related study highlighted that pyrimidine derivatives significantly inhibited the activity of NS5B RNA polymerase in Hepatitis C virus (HCV), suggesting a potential pathway for further exploration with this compound and its analogs .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleotide Metabolism Interference: The compound may disrupt nucleotide metabolism pathways crucial for DNA synthesis.

- Enzyme Inhibition: It potentially inhibits key enzymes involved in viral replication and cancer cell proliferation.

- Cell Cycle Arrest: Evidence suggests that similar compounds can induce cell cycle arrest in cancer cells.

Q & A

Basic: How can the synthesis of this compound be optimized for reproducibility in academic labs?

Answer:

Optimization involves iterative feedback between computational reaction path searches (e.g., quantum chemical calculations) and experimental validation. For example, using density functional theory (DFT) to predict reaction intermediates and transition states can guide solvent selection, temperature, and catalyst use. Post-synthesis, validate purity via HPLC or NMR, and refine conditions using statistical tools like Design of Experiments (DoE) to minimize byproducts .

Basic: What analytical techniques are recommended for purification and characterization?

Answer:

- Purification: Use column chromatography with gradient elution (e.g., silica gel, hexane/ethyl acetate) or recrystallization in polar solvents (e.g., ethanol/water mixtures).

- Characterization:

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from assay variability (e.g., cell line differences) or compound stability. Mitigate via:

- Controlled Replication: Standardize assay protocols (e.g., cell culture conditions, incubation time).

- Stability Testing: Monitor compound degradation in buffers (e.g., LC-MS over 24–72 hours).

- Meta-Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .

Advanced: What computational strategies predict its binding interactions with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases) or receptors. Focus on fluorine’s electronegativity and pyrimidine’s π-stacking potential.

- MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Validate with experimental IC50 values .

Advanced: How to scale its synthesis from lab to pilot-scale reactors?

Answer:

Apply chemical engineering principles:

- Reactor Design: Use continuous-flow systems for heat control (critical for exothermic steps).

- Process Simulation: Aspen Plus or COMSOL models to optimize residence time and mixing efficiency.

- Safety: Implement in-line FTIR for real-time monitoring of hazardous intermediates .

Basic: What safety protocols are critical during handling?

Answer:

- PPE: Gloves (nitrile), lab coat, and safety goggles.

- Ventilation: Use fume hoods for weighing and reactions.

- Waste Disposal: Quench amines with dilute HCl before disposal. Adhere to institutional Chemical Hygiene Plans .

Advanced: How to design computational models for its photophysical properties?

Answer:

- TD-DFT Calculations: Predict UV-Vis spectra (e.g., B3LYP/6-311+G(d,p)) and compare with experimental λmax.

- Solvatochromism Studies: Model solvent effects using COSMO-RS. Correlate with empirical data from solvents like DMSO or methanol .

Basic: How to assess its stability under varying pH and temperature?

Answer:

- Stress Testing: Incubate at pH 2–12 (HCl/NaOH buffers) and 40–80°C.

- Degradation Analysis: Track via LC-MS every 24 hours. Identify hydrolytic products (e.g., fluoro-pyrimidine ring opening) .

Advanced: What cross-disciplinary applications warrant further investigation?

Answer:

- Catalysis: Explore as a ligand in transition-metal complexes (e.g., Pd-catalyzed couplings).

- Biomedicine: Screen against kinase libraries for anticancer potential.

- Materials Science: Investigate fluorinated derivatives for OLEDs or sensors .

Basic: How to ensure methodological rigor in pharmacological studies?

Answer:

- Dose-Response Curves: Use ≥3 independent replicates with positive/negative controls.

- Blinding: Implement double-blind protocols for in vivo studies.

- Data Transparency: Follow FAIR principles; share raw spectra/assay data in repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.